Quisinostat hydrochloride

Catalog No.
S548185
CAS No.
1083078-98-1
M.F
C21H27ClN6O2
M. Wt
430.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quisinostat hydrochloride

CAS Number

1083078-98-1

Product Name

Quisinostat hydrochloride

IUPAC Name

N-hydroxy-2-[4-[[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide;hydrochloride

Molecular Formula

C21H27ClN6O2

Molecular Weight

430.9 g/mol

InChI

InChI=1S/C21H26N6O2.ClH/c1-26-14-17(18-4-2-3-5-19(18)26)11-22-10-15-6-8-27(9-7-15)21-23-12-16(13-24-21)20(28)25-29;/h2-5,12-15,22,29H,6-11H2,1H3,(H,25,28);1H

InChI Key

TWNOICNTTFKOHQ-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

JNJ26481585; JNJ-26481585; JNJ 26481585; JNJ-26481585-AAC; Quisinostat HCl; Quisinostat hydrochloride.

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO.Cl

Description

The exact mass of the compound Quisinostat hydrochloride is 394.21172 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Quisinostat hydrochloride is a potent histone deacetylase inhibitor, specifically designed to target various classes of histone deacetylases. Its chemical formula is C21H27ClN6O2, and it has a molecular weight of approximately 420.93 g/mol. The compound has been studied for its role in epigenetic regulation, particularly in cancer therapy, by reversing the effects of histone deacetylation which can lead to tumor suppression and differentiation of cancer cells .

Quisinostat hydrochloride functions primarily through the inhibition of histone deacetylases. This inhibition leads to an accumulation of acetylated histones, which in turn modifies gene expression. The compound exhibits varying inhibitory potency across different classes of histone deacetylases, with IC50 values reported as follows:

  • Histone deacetylase 1: 0.11 nM
  • Histone deacetylase 2: 0.33 nM
  • Histone deacetylase 3: 4.86 nM
  • Histone deacetylase 8: 4.26 nM .

The mechanism involves the formation of a reversible complex with the enzyme, altering its conformation and preventing substrate access.

Quisinostat hydrochloride has demonstrated significant biological activity in preclinical studies, particularly in cancer research. It has been shown to:

  • Induce apoptosis in various cancer cell lines.
  • Revert epithelial to mesenchymal transition by amplifying the expression of E-cadherin, a key protein involved in cell adhesion .
  • Enhance the efficacy of other anticancer agents when used in combination therapies .

Additionally, studies have indicated its potential utility in treating other diseases beyond cancer, such as malaria, where it has been repurposed for novel applications .

The synthesis of quisinostat hydrochloride involves several key steps:

  • Formation of the Core Structure: The initial step typically involves the creation of an amine or amide bond between a suitable aromatic compound and a cyclic structure.
  • Introduction of Functional Groups: Subsequent reactions introduce various functional groups necessary for biological activity.
  • Hydrochloride Salt Formation: Finally, the compound is converted into its hydrochloride form to enhance solubility and stability for pharmaceutical applications.

Detailed synthetic routes can vary based on specific laboratory protocols but generally follow these principles.

Quisinostat hydrochloride is primarily utilized in:

  • Cancer Therapy: As a histone deacetylase inhibitor, it is being explored for its ability to treat various cancers by reversing epigenetic silencing of tumor suppressor genes.
  • Combination Therapies: Its ability to enhance the effectiveness of other anticancer drugs makes it a candidate for combination treatments.
  • Research

Research on quisinostat hydrochloride has highlighted its interactions with various biological systems:

  • Drug Interactions: Studies indicate that quisinostat may enhance the efficacy of certain chemotherapeutic agents, suggesting potential synergistic effects.
  • Biomolecular Interactions: The compound's ability to interact with histone proteins alters chromatin structure and gene expression patterns, which is crucial for understanding its therapeutic effects.

Further interaction studies are ongoing to elucidate its full pharmacological profile and potential side effects.

Quisinostat hydrochloride shares similarities with other histone deacetylase inhibitors but stands out due to its selectivity and potency. Here are some similar compounds:

Compound NameMechanismPotency (IC50)Unique Features
VorinostatHistone deacetylase inhibitor~0.5 µM for HDAC1First FDA-approved HDAC inhibitor
PanobinostatPan-HDAC inhibitor~0.1 µM for HDAC1Used in multiple myeloma treatment
RomidepsinHistone deacetylase inhibitor~0.5 µM for HDAC1Approved for cutaneous T-cell lymphoma

Quisinostat's unique profile includes its oral bioavailability and sustained inhibition properties, making it particularly suitable for solid tumors . Its development continues to be an area of active research within oncology and beyond.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

430.1884018 g/mol

Monoisotopic Mass

430.1884018 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WUV1QHM1CS

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Histone deacetylase [EC:3.5.1.98]
HDAC [HSA:3065 3066 8841 9759 10014 10013 51564 55869 9734 83933 79885] [KO:K06067 K11404 K11406 K11407 K11408 K11405 K11409 K18671 K11418]

Other CAS

1083078-98-1

Wikipedia

Quisinostat hydrochloride

Dates

Modify: 2024-02-18
1: Capasso KE, Manners MT, Quershi RA, Tian Y, Gao R, Hu H, Barrett JE, Sacan A, Ajit SK. Effect of Histone Deacetylase Inhibitor JNJ-26481585 in Pain. J Mol Neurosci. 2014 Aug 2. [Epub ahead of print] PubMed PMID: 25085711.
2: Maes K, De Smedt E, Lemaire M, De Raeve H, Menu E, Van Valckenborgh E, McClue S, Vanderkerken K, De Bruyne E. The role of DNA damage and repair in decitabine-mediated apoptosis in multiple myeloma. Oncotarget. 2014 May 30;5(10):3115-29. PubMed PMID: 24833108; PubMed Central PMCID: PMC4102796.
3: Carol H, Gorlick R, Kolb EA, Morton CL, Manesh DM, Keir ST, Reynolds CP, Kang MH, Maris JM, Wozniak A, Hickson I, Lyalin D, Kurmasheva RT, Houghton PJ, Smith MA, Lock R. Initial testing (stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program. Pediatr Blood Cancer. 2014 Feb;61(2):245-52. doi: 10.1002/pbc.24724. Epub 2013 Sep 4. PubMed PMID: 24038993.
4: Venugopal B, Baird R, Kristeleit RS, Plummer R, Cowan R, Stewart A, Fourneau N, Hellemans P, Elsayed Y, McClue S, Smit JW, Forslund A, Phelps C, Camm J, Evans TR, de Bono JS, Banerji U. A phase I study of quisinostat (JNJ-26481585), an oral hydroxamate histone deacetylase inhibitor with evidence of target modulation and antitumor activity, in patients with advanced solid tumors. Clin Cancer Res. 2013 Aug 1;19(15):4262-72. doi: 10.1158/1078-0432.CCR-13-0312. Epub 2013 Jun 5. PubMed PMID: 23741066.
5: Schreml J, Riessland M, Paterno M, Garbes L, Roßbach K, Ackermann B, Krämer J, Somers E, Parson SH, Heller R, Berkessel A, Sterner-Kock A, Wirth B. Severe SMA mice show organ impairment that cannot be rescued by therapy with the HDACi JNJ-26481585. Eur J Hum Genet. 2013 Jun;21(6):643-52. doi: 10.1038/ejhg.2012.222. Epub 2012 Oct 17. PubMed PMID: 23073311; PubMed Central PMCID: PMC3658191.
6: Stühmer T, Arts J, Chatterjee M, Borawski J, Wolff A, King P, Einsele H, Leo E, Bargou RC. Preclinical anti-myeloma activity of the novel HDAC-inhibitor JNJ-26481585. Br J Haematol. 2010 May;149(4):529-36. doi: 10.1111/j.1365-2141.2010.08126.x. Epub 2010 Mar 13. PubMed PMID: 20331455.
7: Arts J, King P, Mariën A, Floren W, Beliën A, Janssen L, Pilatte I, Roux B, Decrane L, Gilissen R, Hickson I, Vreys V, Cox E, Bol K, Talloen W, Goris I, Andries L, Du Jardin M, Janicot M, Page M, van Emelen K, Angibaud P. JNJ-26481585, a novel "second-generation" oral histone deacetylase inhibitor, shows broad-spectrum preclinical antitumoral activity. Clin Cancer Res. 2009 Nov 15;15(22):6841-51. doi: 10.1158/1078-0432.CCR-09-0547. Epub 2009 Oct 27. PubMed PMID: 19861438.
8: Tong WG, Wei Y, Stevenson W, Kuang SQ, Fang Z, Zhang M, Arts J, Garcia-Manero G. Preclinical antileukemia activity of JNJ-26481585, a potent second-generation histone deacetylase inhibitor. Leuk Res. 2010 Feb;34(2):221-8. doi: 10.1016/j.leukres.2009.07.024. Epub 2009 Aug 13. PubMed PMID: 19682743.
9: Deleu S, Lemaire M, Arts J, Menu E, Van Valckenborgh E, Vande Broek I, De Raeve H, Coulton L, Van Camp B, Croucher P, Vanderkerken K. Bortezomib alone or in combination with the histone deacetylase inhibitor JNJ-26481585: effect on myeloma bone disease in the 5T2MM murine model of myeloma. Cancer Res. 2009 Jul 1;69(13):5307-11. doi: 10.1158/0008-5472.CAN-08-4472. Epub 2009 Jun 16. PubMed PMID: 19531653.
10: Deleu S, Lemaire M, Arts J, Menu E, Van Valckenborgh E, King P, Vande Broek I, De Raeve H, Van Camp B, Croucher P, Vanderkerken K. The effects of JNJ-26481585, a novel hydroxamate-based histone deacetylase inhibitor, on the development of multiple myeloma in the 5T2MM and 5T33MM murine models. Leukemia. 2009 Oct;23(10):1894-903. doi: 10.1038/leu.2009.121. Epub 2009 Jun 4. PubMed PMID: 19494837.
11: Dedes KJ, Dedes I, Imesch P, von Bueren AO, Fink D, Fedier A. Acquired vorinostat resistance shows partial cross-resistance to 'second-generation' HDAC inhibitors and correlates with loss of histone acetylation and apoptosis but not with altered HDAC and HAT activities. Anticancer Drugs. 2009 Jun;20(5):321-33. doi: 10.1097/CAD.0b013e3283262a32. PubMed PMID: 19322073.
(last updated: 4/20/2016).

Explore Compound Types